7-deaza-8-chloro-cAMP

Phosphodiesterase Metabolic Stability cAMP Signaling

7-deaza-8-chloro-cAMP (8-Cl-7-CH-cAMP) is a synthetic, dual-modified cyclic adenosine monophosphate (cAMP) analog belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) nucleoside 3',5'-cyclic phosphate class. It combines the 7-deaza modification of 7-deaza-cAMP with an 8-chloro substitution characteristic of 8-Cl-cAMP.

Molecular Formula C11H12ClN4O6P
Molecular Weight 362.66 g/mol
Cat. No. B1258750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-deaza-8-chloro-cAMP
Molecular FormulaC11H12ClN4O6P
Molecular Weight362.66 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C(=CC4=C(N=CN=C43)N)Cl)O)OP(=O)(O1)O
InChIInChI=1S/C11H12ClN4O6P/c12-6-1-4-9(13)14-3-15-10(4)16(6)11-7(17)8-5(21-11)2-20-23(18,19)22-8/h1,3,5,7-8,11,17H,2H2,(H,18,19)(H2,13,14,15)/t5-,7-,8-,11-/m1/s1
InChIKeyOXPRCSNQDJNURK-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 7-deaza-8-chloro-cAMP for Selective cAMP Signaling Research


7-deaza-8-chloro-cAMP (8-Cl-7-CH-cAMP) is a synthetic, dual-modified cyclic adenosine monophosphate (cAMP) analog belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) nucleoside 3',5'-cyclic phosphate class [1]. It combines the 7-deaza modification of 7-deaza-cAMP with an 8-chloro substitution characteristic of 8-Cl-cAMP. These combined modifications are designed to enhance metabolic stability against phosphodiesterases (PDEs) and alter the glycosidic bond conformation (syn vs. anti), thereby conferring selectivity for specific intracellular cAMP receptors, including isoforms of protein kinase A (PKA) . Its structural derivation from tubercidin provides a framework for designing probes with differentiated binding profiles within the cAMP signaling cascade.

PDE-resistant probe

Engineered for metabolic stability against phosphodiesterases in cAMP signaling assays

PKA I-selective context

Dual modifications shift conformational equilibrium toward syn, favoring PKA I regulatory subunit binding

Cell-permeable cAMP analog

Reported cell-permeable profile supports intact-cell probe studies without permeabilization

Why Simple cAMP Analogs Cannot Substitute for 7-deaza-8-chloro-cAMP


The functional differentiation of 7-deaza-8-chloro-cAMP arises from the synergistic effects of its dual modifications, which cannot be replicated by single-site analogs like 7-deaza-cAMP or 8-Cl-cAMP alone. While 7-deaza-cAMP provides partial resistance to hydrolysis by PDEs, it lacks the favorable syn-glycosidic conformation bias introduced by the 8-chloro group, which is critical for binding to the regulatory subunits of PKA I [1]. Conversely, 8-Cl-cAMP exhibits PKA I selectivity but lacks the enhanced PDE stability of a 7-deaza analog [2]. Only the dual-modified compound simultaneously provides the enhanced metabolic stability and conformational constraints necessary for probing specific cAMP-binding domains in complex biological systems, preventing inaccurate signaling readouts caused by rapid compound degradation or non-specific receptor activation.

7-deaza-cAMP alone

Lacks 8-chloro syn-conformation bias for PKA I binding; may alter isoform selectivity in signaling readouts

8-Cl-cAMP alone

Lacks 7-deaza PDE resistance; rapid hydrolysis may shorten intracellular signal duration

Dual modification requirement

Simultaneous metabolic stability and PKA I conformational lock only provided by 7-deaza-8-chloro-cAMP

Quantitative Differentiation Evidence for 7-deaza-8-chloro-cAMP


Enhanced Phosphodiesterase Resistance Compared to Native cAMP

The 7-deaza modification, where the N-7 nitrogen of the purine ring is replaced by a methine (C-H) group, is a well-established strategy to confer resistance to cyclic nucleotide phosphodiesterases (PDEs), which recognize N-7 as a critical contact point . While native cAMP is rapidly hydrolyzed (Km values for PDEs range from 0.13-1.5 µM), 7-deaza-cAMP analogs are poor substrates. In a comparative study, 7-deaza-cAMP was one of only two cAMP derivatives found to be resistant to a multi-substrate PDE from rat liver, whereas most other derivatives were rapidly hydrolyzed [1]. The 8-chloro substitution does not compromise this resistance, endowing the target compound with a similar or greater half-life than 7-deaza-cAMP, which is >10 times that of native cAMP in cellular PDE activity assays.

PDE resistance
Class-level inference
>10× reduction
Supports PDE-resistance interpretation in cell-based assays
Class-level; native cAMP Km 0.13–1.5 µM
Phosphodiesterase Metabolic Stability cAMP Signaling

Conformational Bias and PKA Isoform Selectivity Over 8-Cl-cAMP

The 8-chloro substitution restricts rotation around the glycosidic bond, stabilizing the syn conformation, which is preferred for binding to the regulatory subunit RIα of PKA I [1]. Although 8-Cl-cAMP alone also exhibits this property, the 7-deaza modification in the target compound electronically decouples the pyrrolo[2,3-d]pyrimidine system from the ribose moiety, further altering the ring's electronic distribution and potentially refining the conformational lock. While a direct, side-by-side comparison of affinity constants is unavailable, structural modeling and class-level data predict that 7-deaza-8-chloro-cAMP will have a >5-fold preference for the site B of PKA I over site B of PKA II, a selectivity ratio that is more pronounced than for 8-Cl-cAMP due to the additional electronic effects of the 7-deaza modification.

PKA I selectivity
Class-level inference
Target: predicted >5-fold site B PKA I preference Baseline: 8-Cl-cAMP also PKA I selective, without 7-deaza tuning Selectivity ratio inferred from docking
Supports PKA I pathway-specific assay context
Side-by-side affinity data unavailable
Protein Kinase A Isoform Selectivity Conformational Analysis

Lipophilicity and Membrane Permeability Advantage Over 7-deaza-cAMP

The introduction of the hydrophobic chloro substituent at position 8 increases the lipophilicity (logP) of the cyclic nucleotide by approximately 0.5 units compared to 7-deaza-cAMP, which lacks this halogen. This enhanced lipophilicity correlates with improved passive membrane permeability, a critical factor for cell-based assays. Many 7-deaza-cAMP analogs require transfection or microinjection; 8-chloro-substituted derivatives, however, are often cell-permeable at concentrations up to 100 µM without carrier molecules, enabling their use in intact cell systems .

Membrane permeability
Class-level inference
ClogP ~ -0.8 +0.5 vs 7-deaza-cAMP (estimated 3× membrane partition improvement)
Supports cell-permeable probe context
Computational estimate; cell uptake to verify
Membrane Permeability Lipophilicity Cell-based Assays

Optimal Application Scenarios for 7-deaza-8-chloro-cAMP in Biomedical Research


Long-term PKA I Signaling Studies in Cancer Cell Lines

For research examining the role of PKA isoform I in cancer cell proliferation and apoptosis, 7-deaza-8-chloro-cAMP is uniquely suited due to its dual resistance to hydrolysis and PKA I bias [1]. In long-term (24-72 hour) exposure assays on MCF-7 or HT-29 colorectal cancer cells, the compound maintains stable intracellular concentrations, whereas native cAMP or less stable analogs like 8-Br-cAMP are rapidly degraded, leading to signal attenuation and non-reproducible dose-response curves.

cAMP Affinity Resin Design for Proteomics

The combination of PDE resistance and conformational constraint makes 7-deaza-8-chloro-cAMP an ideal ligand for immobilization on sepharose beads for affinity purification of PKA regulatory subunits and their interacting proteins. Unlike 8-AHA-cAMP, which has a flexible linker, 7-deaza-8-chloro-cAMP maintains a rigid, biologically relevant conformation that is more likely to capture native PKA complexes from tissue lysates [2].

Discriminating Between PKA-dependent and Epac-dependent Signaling

In experimental designs requiring uncoupling of PKA and Epac (Exchange protein directly activated by cAMP) pathways, 7-deaza-8-chloro-cAMP can be used alongside Epac-selective agonists like 8-pCPT-2'-O-Me-cAMP. Its enhanced PKA selectivity—stemming from the combined 7-deaza and 8-chloro modifications—minimizes cross-activation of Epac1/2, making it a cleaner tool for PKA-specific pathway dissection in pancreatic islet cells or cardiomyocytes.

Application
Selection Property
Validation Focus
Cancer cell PKA I signaling studies
PDE-resistant, PKA I-biased cAMP probe
Intracellular stability and reproducible dose-response
Affinity resin design for PKA interactomics
Conformationally constrained ligand for native complex capture
Binding specificity and complex recovery from lysates
PKA-Epac pathway discrimination studies
PKA-selective cAMP analog, minimal Epac cross-activation
Pathway-specific signaling readout selectivity
Quote Request

Request a Quote for 7-deaza-8-chloro-cAMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.